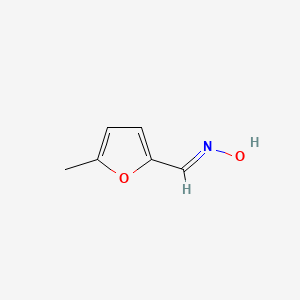

5-Methyl-2-furaldehyde oxime

Description

5-Methyl-2-furaldehyde oxime is a furanic oxime derivative characterized by a methyl substituent at the 5-position of the furan ring and an oxime (-NOH) group at the aldehyde position. For instance, 5-Methyl-2-furaldehyde (5MEF), a precursor to the oxime, is identified as a degradation product in transformer insulating oils, where its stability under thermal and oxidative stress is critical for diagnostic accuracy in aging assessments of electrical equipment . In environmental chemistry, 5-Methyl-2-furaldehyde is a pyrolysis product of polysaccharides in soil particulate fractions, suggesting microbial origins and contributions to soil carbon pools .

Structure

3D Structure

Propriétés

IUPAC Name |

(NE)-N-[(5-methylfuran-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5-2-3-6(9-5)4-7-8/h2-4,8H,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBRLHBYLMMWER-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Thermal Decomposition and Structural Features

Key Insights :

- Tetrazole-based oximes (e.g., ) exhibit superior thermal stability due to dense hydrogen-bonding networks, whereas aliphatic oximes like 4-Methylpentan-2-one oxime are less stable and more reactive .

- The aromatic furan ring in 5-Methyl-2-furaldehyde oxime may confer intermediate stability compared to aliphatic analogs, though experimental data are needed.

Table 2: Bioactivity Profiles of Selected Oximes

Key Insights :

- 5-Methyl-2-furaldehyde oxime’s applications may align with non-toxic industrial uses (e.g., degradation tracking in oils), contrasting sharply with phosgene oxime’s extreme toxicity .

Physicochemical Properties and Toxicity

Key Insights :

- Aliphatic oximes like 4-Methylpentan-2-one oxime are associated with skin/eye irritation risks, whereas furanic oximes may have milder profiles due to aromatic stabilization .

- Molecular weight and substituents influence solubility and reactivity; branched aliphatic oximes (e.g., 5-Methyl-2-hexanone oxime) may exhibit higher volatility .

Q & A

Q. What are the established synthetic routes for 5-Methyl-2-furaldehyde oxime, and how are reaction conditions optimized?

5-Methyl-2-furaldehyde oxime is typically synthesized via condensation reactions between 5-methyl-2-furaldehyde and hydroxylamine derivatives. A method reported in the literature involves reacting 5-methyl-2-furaldehyde with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol) under reflux, followed by pH adjustment to precipitate the oxime product . Optimization parameters include temperature control (70–80°C), reaction time (4–6 hours), and stoichiometric ratios (1:1.2 aldehyde to hydroxylamine). Purity is enhanced via recrystallization from ethanol/water mixtures. Computational tools like DFT can predict reaction pathways and transition states to refine synthetic efficiency .

Q. What spectroscopic and chromatographic techniques are used to characterize 5-Methyl-2-furaldehyde oxime?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR identify oxime tautomers (E/Z isomerism) and confirm substitution patterns on the furan ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHNO, expected m/z 125.0477) and fragmentation patterns.

- FTIR Spectroscopy : Stretching vibrations for C=N (1630–1690 cm) and O–H (3200–3400 cm) confirm oxime formation .

- Gas Chromatography (GC) : GC-FTIR or GC-MS resolves isomeric mixtures and monitors dynamic interconversion under varying temperatures .

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Features | Application |

|---|---|---|

| H NMR | δ 8.1 (s, 1H, CH=N), δ 6.3–7.2 (furan protons) | Tautomer identification |

| FTIR | 1650 cm (C=N), 3300 cm (O–H) | Functional group analysis |

| HRMS | m/z 125.0477 [M+H] | Molecular confirmation |

Advanced Research Questions

Q. How does 5-Methyl-2-furaldehyde oxime interact with biological systems, particularly enzymes?

Oximes are known inhibitors of enzymes like 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase (DAHPS). For example, fluorinated pyruvate oximes exhibit enhanced binding affinity due to lowered pKa and improved Ki values . Computational docking studies (e.g., AutoDock Vina) can model interactions between 5-methyl-2-furaldehyde oxime and enzyme active sites, predicting binding modes and inhibitory potential . Experimental validation involves kinetic assays (e.g., IC determination) and growth inhibition studies in microbial cultures .

Q. What role does 5-Methyl-2-furaldehyde oxime play in environmental systems, such as soil organic matter?

Pyrolysis-GC/MS studies reveal that 5-methyl-2-furaldehyde (a precursor to the oxime) is a degradation product of polysaccharides in soil particulate fractions. It originates from microbial biomass and contributes to stable soil carbon pools due to slow turnover rates . Its oxime derivative may similarly influence nutrient cycling, though this requires further isotopic tracing (e.g., C labeling) to quantify persistence and microbial utilization .

Q. Table 2: Pyrolysis Products of Soil Polysaccharides

| Compound | Origin | Contribution to Soil C Pools |

|---|---|---|

| 5-Methyl-2-furaldehyde | Microbial biomass | High (slow turnover) |

| 2-Furaldehyde | Vegetal/microbial | Moderate |

| Acetic acid | Microbial metabolism | Low (rapid cycling) |

Q. How do experimental conditions affect the isomerization dynamics of 5-Methyl-2-furaldehyde oxime?

GC-FTIR studies on analogous oximes (e.g., acetaldehyde oxime) show that temperature and carrier gas flow rates influence E/Z isomer elution profiles. For 5-methyl-2-furaldehyde oxime, increasing column temperature (e.g., 50°C to 80°C) accelerates interconversion, while lower flow rates improve resolution. Multivariate curve resolution (MCR) analysis of chromatographic data can deconvolute overlapping isomer signals .

Q. What computational approaches are used to study the electronic properties of 5-Methyl-2-furaldehyde oxime?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict reactivity sites. These models align with experimental NMR chemical shifts and guide functionalization strategies (e.g., introducing electron-withdrawing groups to enhance stability) .

Contradictions and Gaps in Current Knowledge

- Toxicity Data : Limited information exists on the acute or chronic toxicity of 5-methyl-2-furaldehyde oxime. While phosgene oxime (a structurally distinct compound) has established AEGL values , extrapolation to this oxime is not valid due to differing reactivity. Standard precautions (gloves, fume hoods) are advised .

- Environmental Fate : Its persistence in aquatic systems remains unstudied. Microcosm experiments with LC-MS monitoring could address this gap.

Q. Methodological Recommendations

- For synthesis: Optimize hydroxylamine stoichiometry to minimize byproducts.

- For enzyme studies: Combine docking simulations with isothermal titration calorimetry (ITC) for binding affinity validation.

- For environmental analysis: Use C-labeled oxime in soil incubation studies to track mineralization rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.